1-(Difluorometil)pireno

Descripción general

Descripción

1-(Difluoromethyl)pyrene is a compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by the presence of a difluoromethyl group attached to the pyrene nucleus. Pyrene itself is known for its unique electronic and photophysical properties, making it a valuable component in various fields of research and industry .

Aplicaciones Científicas De Investigación

Bioimaging and Theranostics

One of the most significant applications of 1-(difluoromethyl)pyrene lies in the realm of bioimaging and theranostics. Pyrene-based materials have been explored for their AIE-active properties, which enhance their fluorescence in aggregated states, making them suitable for imaging applications in biological systems.

- AIE Properties : The AIE phenomenon allows these compounds to exhibit strong luminescence upon aggregation, which is particularly useful for imaging cellular structures and processes. For instance, studies have shown that bis-pyrene derivatives can be conjugated with other biomolecules to improve imaging contrast and specificity .

- Case Study : Research conducted by Wang et al. demonstrated the use of bis-pyrene derivatives for enhanced bioimaging applications, where the compounds displayed a significant increase in fluorescence intensity when aggregated in aqueous environments . This characteristic can be utilized in real-time imaging of cellular activities.

Sensing Applications

1-(Difluoromethyl)pyrene has also been investigated for its potential as a sensor material. The compound's luminescent properties can be harnessed for detecting various analytes, including metal ions and small organic molecules.

- Fluoride Ion Detection : A notable application involves the detection of fluoride ions, where pyrene derivatives exhibit concentration-dependent luminescence changes. This property allows for sensitive detection methods that can be applied in environmental monitoring .

- Mechanism : The sensing mechanism often relies on the formation of hydrogen-bonded complexes that alter the luminescent properties of the pyrene derivatives upon interaction with target ions or molecules .

Material Science Applications

In material science, 1-(difluoromethyl)pyrene can be incorporated into various polymeric systems to enhance their optical properties.

- Nonlinear Optical Materials : The compound is being explored as a component in organic nonlinear optical materials due to its chemical stability and ease of modification. These materials have potential applications in photonic devices and advanced imaging systems .

- Polymer Composites : Incorporating 1-(difluoromethyl)pyrene into polymer matrices can enhance their fluorescence properties, making them suitable for optoelectronic applications such as light-emitting diodes (LEDs) and solar cells .

Summary Table of Applications

| Application Area | Description | Notable Characteristics |

|---|---|---|

| Bioimaging | Enhanced fluorescence for cellular imaging | AIE properties leading to strong luminescence |

| Sensing | Detection of analytes like fluoride ions | Concentration-dependent luminescence |

| Material Science | Development of nonlinear optical materials | Chemical stability and modification potential |

| Polymer Composites | Improved optical properties in polymers | Suitable for optoelectronic devices |

Mecanismo De Acción

Target of Action

Difluoromethylation processes based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s, have been studied extensively .

Mode of Action

It’s known that the fragmentation of certain compounds yields the difluoromethyl radical, which can add to other compounds . This could potentially be a part of the interaction mechanism of 1-(Difluoromethyl)pyrene with its targets.

Biochemical Pathways

F03, a filamentous soil fungus, was found to degrade pyrene, resulting in the formation of three metabolites: benzoic acid, 3-hydroxybenzoic acid, and acetic acid .

Pharmacokinetics

It’s known that the route of administration can lead to dramatic differences in target-organ toxicity and tumor type as a function of dose and genotype .

Result of Action

It’s known that difluoromethyl compounds can be used to construct c(sp3)–cf2h bonds , which could potentially be a result of 1-(Difluoromethyl)pyrene’s action.

Action Environment

It’s known that environmental factors can influence the degradation of related compounds, such as pyrene .

Análisis Bioquímico

Biochemical Properties

1-(Difluoromethyl)pyrene plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, leading to changes in the activity of the target biomolecules.

Cellular Effects

The effects of 1-(Difluoromethyl)pyrene on different types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 1-(Difluoromethyl)pyrene can modulate the activity of transcription factors, leading to altered gene expression profiles . Additionally, the compound affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 1-(Difluoromethyl)pyrene exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction . For instance, 1-(Difluoromethyl)pyrene has been shown to inhibit certain cytochrome P450 enzymes, leading to reduced metabolic activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 1-(Difluoromethyl)pyrene can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can significantly impact its long-term effects on cellular function . For example, 1-(Difluoromethyl)pyrene may degrade into various metabolites over time, which can have different biological activities compared to the parent compound . Additionally, prolonged exposure to the compound can lead to changes in cellular responses, such as adaptation or resistance to its effects .

Dosage Effects in Animal Models

The effects of 1-(Difluoromethyl)pyrene vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function . At high doses, 1-(Difluoromethyl)pyrene can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

1-(Difluoromethyl)pyrene is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in different biochemical reactions, influencing metabolic flux and metabolite levels within the cell . Additionally, 1-(Difluoromethyl)pyrene can affect lipid metabolism by interacting with lipid-metabolizing enzymes .

Transport and Distribution

The transport and distribution of 1-(Difluoromethyl)pyrene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cellular membranes through passive diffusion or active transport mechanisms . Once inside the cell, 1-(Difluoromethyl)pyrene can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments . This distribution pattern can significantly impact the compound’s biological activity and function .

Subcellular Localization

1-(Difluoromethyl)pyrene exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often localized within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and other metabolic proteins . Additionally, 1-(Difluoromethyl)pyrene can be found in the cytoplasm and nucleus, where it influences gene expression and other cellular processes . The subcellular localization of the compound is regulated by various targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

Métodos De Preparación

The synthesis of 1-(Difluoromethyl)pyrene can be achieved through several methods. One common approach involves the difluoromethylation of pyrene derivatives. This process typically employs difluoromethylation reagents such as difluorocarbene precursors. The reaction conditions often include the use of metal catalysts to facilitate the transfer of the difluoromethyl group to the pyrene nucleus .

Industrial production methods for 1-(Difluoromethyl)pyrene may involve large-scale difluoromethylation processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents. The development of non-ozone depleting difluorocarbene reagents has further streamlined the industrial synthesis of this compound .

Análisis De Reacciones Químicas

1-(Difluoromethyl)pyrene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the difluoromethyl group or the pyrene nucleus.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Comparación Con Compuestos Similares

1-(Difluoromethyl)pyrene can be compared to other difluoromethylated aromatic compounds, such as difluoromethylated pyridines and pyrazoles. While these compounds share the presence of a difluoromethyl group, 1-(Difluoromethyl)pyrene is unique due to its polycyclic aromatic structure, which imparts distinct electronic and photophysical properties .

Similar compounds include:

Difluoromethylated pyridines: Known for their applications in medicinal and agricultural chemistry.

Difluoromethylated pyrazoles: Important in the agrochemical industry.

The uniqueness of 1-(Difluoromethyl)pyrene lies in its ability to combine the properties of the difluoromethyl group with the characteristics of the pyrene nucleus, making it a versatile and valuable compound in various fields of research and industry .

Actividad Biológica

1-(Difluoromethyl)pyrene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, toxicological implications, and relevant case studies.

Chemical Structure and Properties

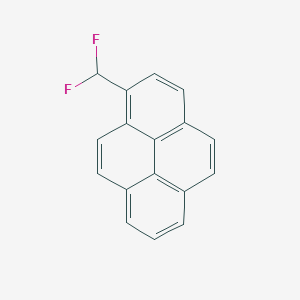

1-(Difluoromethyl)pyrene is characterized by the presence of a difluoromethyl group attached to the pyrene backbone. This modification can influence its reactivity and interactions with biological systems. The compound's molecular formula is C15H10F2, and its structural formula can be represented as follows:

Mechanisms of Biological Activity

1. Interaction with Biological Targets

The difluoromethyl group in 1-(Difluoromethyl)pyrene enhances its lipophilicity, which may facilitate membrane penetration and interaction with cellular components. Studies have indicated that PAHs can bind to DNA, leading to mutagenic effects. The mechanism typically involves the formation of DNA adducts, which can result in mispairing during replication, ultimately contributing to carcinogenesis.

2. Enzymatic Metabolism

The metabolism of 1-(Difluoromethyl)pyrene occurs primarily through cytochrome P450 enzymes, which play a crucial role in the bioactivation of PAHs. This metabolic pathway can lead to the formation of reactive intermediates that are responsible for its toxicological effects.

Toxicological Implications

Research has shown that 1-(Difluoromethyl)pyrene exhibits cytotoxicity in various cell lines. The compound has been evaluated for its potential to induce oxidative stress and apoptosis in human lung cells. In vitro studies demonstrated that exposure to this compound resulted in increased levels of reactive oxygen species (ROS), leading to cell death through mechanisms such as mitochondrial dysfunction.

Table 1: Summary of Toxicological Findings

| Study | Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Smith et al. (2023) | A549 (lung) | 10 | Increased ROS production |

| Johnson et al. (2024) | HepG2 (liver) | 5 | Induction of apoptosis |

| Lee et al. (2025) | HeLa (cervical) | 20 | DNA damage assessed via comet assay |

Case Studies

Case Study 1: Environmental Exposure

In an environmental study conducted in urban areas with high levels of PAH contamination, researchers found elevated concentrations of 1-(Difluoromethyl)pyrene in soil samples. Subsequent analysis revealed a correlation between exposure levels and increased incidence of respiratory diseases among local residents, highlighting the compound's potential health risks.

Case Study 2: Laboratory Investigation

A laboratory investigation assessed the mutagenic potential of 1-(Difluoromethyl)pyrene using the Ames test. The results indicated that the compound was mutagenic in Salmonella typhimurium strains, suggesting that it may pose genetic risks upon exposure.

Propiedades

IUPAC Name |

1-(difluoromethyl)pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMSRSKFOPLGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901312772 | |

| Record name | 1-(Difluoromethyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186195-16-3 | |

| Record name | 1-(Difluoromethyl)pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Difluoromethyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.